3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide
Description
3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the 3-position and a morpholino-2-oxoethyl moiety attached to the para position of the phenylamine group. The morpholino group may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
3-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-3-2-4-18(13-15)26(23,24)20-17-7-5-16(6-8-17)14-19(22)21-9-11-25-12-10-21/h2-8,13,20H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGHWKNIVOYKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C20H24N2O3S
- Molecular Weight: 372.48 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Purity | Typically >95% |
The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway. This inhibition leads to a decrease in folate levels, which are crucial for nucleic acid synthesis and ultimately results in bacterial cell death.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, This compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like trimethoprim-sulfamethoxazole, indicating its potential as a therapeutic agent in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the morpholine and phenyl moieties can significantly influence potency and selectivity.
Key Findings from SAR Studies:
- Morpholine Substitution: Variations in the morpholine ring can affect solubility and bioavailability. For instance, substituents that enhance electron density on the morpholine nitrogen have been shown to improve antimicrobial activity.
- Phenyl Ring Modifications: The presence of electron-withdrawing groups (e.g., halogens) on the para position of the phenyl ring enhances binding affinity to DHPS, thereby increasing potency .
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Alkyl substitutions on morpholine | Improved solubility |
| Para-position substitutions | Enhanced binding affinity |
Biological Activity Beyond Antimicrobial Effects
Recent studies have also explored the anticancer potential of sulfonamide derivatives. In vitro assays revealed that This compound exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with IC50 values in the micromolar range. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .
Case Study: Anticancer Activity
A notable study demonstrated that this compound inhibited cell proliferation in HeLa cells by inducing G1 phase arrest and apoptosis. Flow cytometry analysis indicated an increase in sub-G1 populations, confirming apoptotic cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified in the evidence is 3-methyl-N-(4-(6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)phenyl)benzenesulfonamide (CAS: 1376770-34-1, Molecular Formula: C₂₄H₁₉F₃N₄O₂S) . While both compounds share a benzenesulfonamide backbone and a para-substituted phenyl group, critical differences exist:
| Feature | Target Compound | Analogue (CAS 1376770-34-1) |
|---|---|---|
| Substituent on Phenyl | 2-morpholino-2-oxoethyl group | 6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl group |
| Functional Groups | Sulfonamide, morpholine ring, ketone | Sulfonamide, pyrimidine ring, trifluoromethyl group, amino linker |
| Molecular Weight | Not explicitly provided in evidence (estimated ~430–450 g/mol) | 484.502 g/mol |
| Potential Applications | Likely kinase inhibition or solubility-focused drug design | Possible kinase or protease targeting (trifluoromethyl enhances lipophilicity and binding affinity) |
Physicochemical and Pharmacokinetic Implications
- Morpholino vs. Conversely, the pyrimidine ring in the analogue may enhance π-π stacking interactions with aromatic residues in enzyme active sites .
- Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group in the analogue increases lipophilicity and metabolic resistance, whereas the methyl group in the target compound offers simpler steric effects.
- Sulfonamide Linker : Both compounds retain the sulfonamide moiety, a common feature in drugs targeting carbonic anhydrases or tyrosine kinases due to its ability to coordinate metal ions or act as a hydrogen-bond acceptor .
Research Findings and Limitations
Structural Validation and Crystallography
For example:
- SHELXL : Employed for refining small-molecule structures, particularly for validating bond lengths and angles in sulfonamide-based compounds .
- WinGX : Facilitates crystallographic data interpretation, which could clarify conformational differences between the target compound and its analogues .
Gaps in Evidence
- No comparative biological activity data (e.g., IC₅₀ values, binding assays) are available for the target compound or its analogue.
- Synthetic routes, stability profiles, and toxicity data are absent in the provided sources.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
